Carbamato de ((2-(difluorometoxi)piridin-3-il)metil)terc-butilo

Descripción general

Descripción

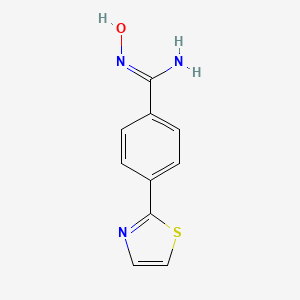

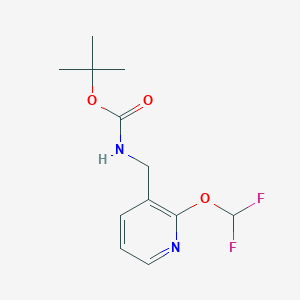

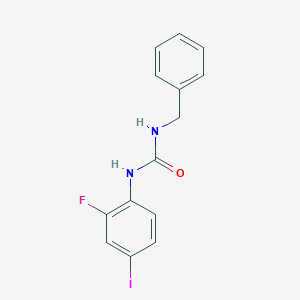

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H16F2N2O3 and its molecular weight is 274.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultura: Pesticidas y Herbicidas

Los carbamatos se utilizan ampliamente en la agricultura debido a su amplio espectro de actividad biológica. Actúan como insecticidas, fungicidas, nematicidas, acaricidas, molusquicidas e inhibidores de la germinación o herbicidas .

Industria farmacéutica: Inhibición enzimática

En la industria farmacéutica, los carbamatos actúan como inhibidores reversibles de la enzima acetilcolinesterasa, que participa en la regulación del impulso nervioso. Se utilizan para tratar afecciones como la enfermedad de Alzheimer, la miastenia grave y el glaucoma .

Química medicinal: Sustituto del enlace peptídico

Los carbamatos se utilizan como sustituto del enlace peptídico en química medicinal debido a su estabilidad química y su capacidad para atravesar las membranas celulares. Modulan las interacciones inter e intramoleculares con enzimas o receptores diana .

Productos farmacéuticos: Estabilidad metabólica

Los carbamatos cíclicos se investigan para productos farmacéuticos porque son estables y propensos a la hidrólisis metabólica, lo que los convierte en objeto de un mayor interés de investigación .

Química sintética: Captura de CO2

La captura de CO2 por aminas para formar carbamatos es una estrategia sintética atractiva. Este proceso puede estar mediado por superbases, con implicaciones para la transferencia activa del grupo carboxilato a varios sustratos .

Mecanismo De Acción

Target of Action

The primary target of Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with the CYP51 protein, likely inhibiting its function

Análisis Bioquímico

Biochemical Properties

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound can be used to manipulate cellular processes for research or therapeutic purposes .

Molecular Mechanism

The molecular mechanism of action of tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to their inhibition or activation. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are critical for understanding the compound’s effects on biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. For example, it may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses may result in significant biochemical and cellular changes. It is important to identify the threshold dose at which the compound begins to exert its effects. Additionally, high doses may lead to toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biochemical properties. Understanding these metabolic pathways is important for predicting the compound’s behavior in biological systems and its potential effects on overall metabolism .

Transport and Distribution

The transport and distribution of tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects on cellular and tissue function .

Subcellular Localization

The subcellular localization of tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential effects on cellular processes .

Propiedades

IUPAC Name |

tert-butyl N-[[2-(difluoromethoxy)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZFDZQZOEHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide](/img/structure/B1415780.png)

![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)